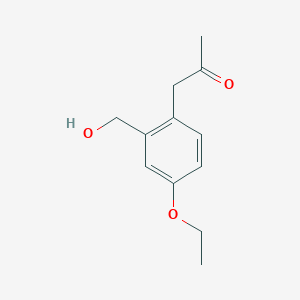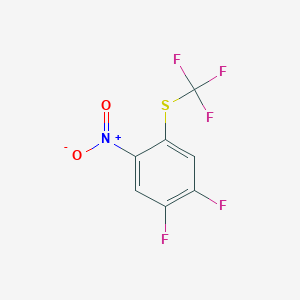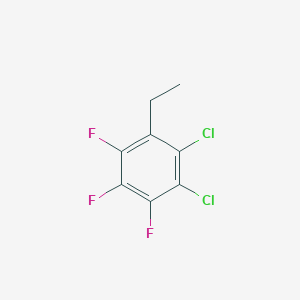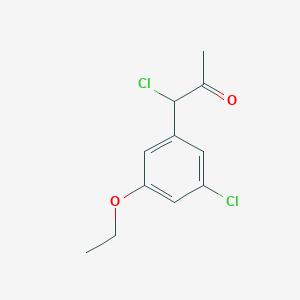
1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-2-one is an organic compound with the molecular formula C12H16O3 It is a derivative of propiophenone and features an ethoxy group and a hydroxymethyl group attached to the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-2-one typically involves the alkylation of 4-ethoxybenzaldehyde with a suitable alkylating agent, followed by oxidation and reduction steps. One common method includes the following steps:
Alkylation: 4-Ethoxybenzaldehyde is reacted with an alkylating agent such as ethyl bromide in the presence of a base like potassium carbonate.
Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate to introduce the hydroxymethyl group.
Reduction: Finally, the compound is reduced using a reducing agent such as sodium borohydride to yield this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: 1-(4-Ethoxy-2-(carboxymethyl)phenyl)propan-2-one.
Reduction: 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The hydroxymethyl and ethoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Hydroxy-3-methoxyphenyl)propan-2-one:
1-(4-Methoxyphenyl)propan-2-one: This compound lacks the hydroxymethyl group, making it less versatile in certain chemical reactions
Uniqueness
1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-2-one is unique due to the presence of both ethoxy and hydroxymethyl groups, which provide distinct chemical reactivity and potential biological activity. These functional groups allow for a wide range of chemical modifications and applications, making it a valuable compound in various fields .
Propriétés
Formule moléculaire |
C12H16O3 |
|---|---|
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
1-[4-ethoxy-2-(hydroxymethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H16O3/c1-3-15-12-5-4-10(6-9(2)14)11(7-12)8-13/h4-5,7,13H,3,6,8H2,1-2H3 |
Clé InChI |
XQUZGDFCIOYZHA-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C=C1)CC(=O)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-hydroxy-1-methyl-7-(1-methyl-1H-pyrazol-4-yl)-5-(4-(trifluoromethoxy)phenyl)-1,5-dihydro-4H-imidazo[4,5-c]pyridin-4-one](/img/structure/B14055177.png)

